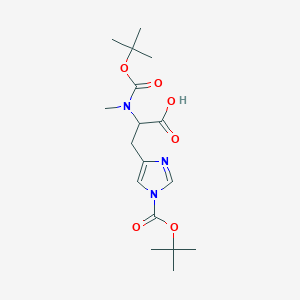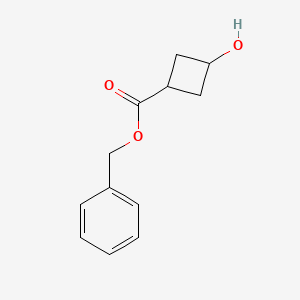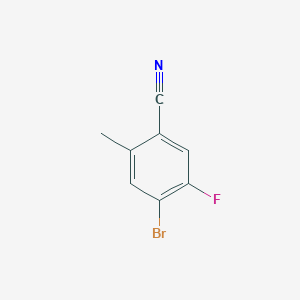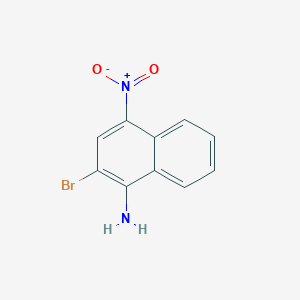
(4-Butoxy-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butoxy-2-fluorophenyl)boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. These reactions are instrumental in creating carbon-carbon bonds, leading to the synthesis of various organic materials, including olefins, styrenes, and biphenyl derivatives. Boronic acids are also recognized for their ability to form reversible covalent bonds with diols and carbohydrates, making them valuable in the construction of complex molecular architectures such as macrocycles, cages, and polymers .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a compound structurally related to (4-Butoxy-2-fluorophenyl)boronic acid, is achieved through a two-step reaction. The first step involves the use of an organolithium reagent to synthesize an intermediate boronic acid, followed by an oxidation reaction to obtain the target product with a total yield of 75.5% . Although the specific synthesis of (4-Butoxy-2-fluorophenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by the presence of substituents on the aromatic ring. For example, fluorination of the aromatic ring can enhance the stability of cyclic semianhydrides, which are dehydrated forms of boronic acids. This is demonstrated by the solid-state and solution structural properties of fluorinated 1,2-phenylenediboronic acids, where fluorination and complexation with water lead to increased stability and acidity . The presence of a butoxy group in (4-Butoxy-2-fluorophenyl)boronic acid would likely contribute to the molecule's overall steric and electronic properties, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Boronic acids are known for their role in catalyzing dehydrative condensation reactions between carboxylic acids and amines, leading to the formation of amides. The ortho-substituent on the boronic acid, such as the fluorine atom in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus accelerating the amidation process . While the provided papers do not specifically discuss the chemical reactions of (4-Butoxy-2-fluorophenyl)boronic acid, the general reactivity of boronic acids suggests that it could participate in similar catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be tailored by modifying the substituents on the aromatic ring. For instance, the reaction of 4-fluorophenylboronic acid with Cl-terminated Si(100) surfaces results in a higher boron surface coverage compared to boric acid, indicating that the fluorophenyl group enhances the reactivity of the boronic acid with the surface. This suggests that substituents such as the butoxy and fluorine groups in (4-Butoxy-2-fluorophenyl)boronic acid could similarly influence its reactivity and binding properties .
Safety and Hazards
“(4-Butoxy-2-fluorophenyl)boronic acid” is considered hazardous . It may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled only in a well-ventilated area and personal protective equipment should be worn .
Mécanisme D'action
Target of Action
The primary target of (4-Butoxy-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (4-Butoxy-2-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Butoxy-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki-Miyaura coupling reaction . The compound is generally environmentally benign , suggesting that it has a low impact on the environment.
Propriétés
IUPAC Name |
(4-butoxy-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQUICHOERLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278297 |
Source


|
| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107603-52-0 |
Source


|
| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107603-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)








